(R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13509937
InChI: InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CN)C(=O)OC
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol

(R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

CAS No.:

Cat. No.: VC13509937

Molecular Formula: C9H18N2O4

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate -

Specification

Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
IUPAC Name methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1
Standard InChI Key HNGRJOCEIWGCTB-ZCFIWIBFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CN)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CN)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CN)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a methyl ester at the carboxyl terminus, a Boc-protected amino group at the α-position (C2), and a free amino group at the β-position (C3). The Boc group [(tert-butoxycarbonyl)] provides steric protection for the α-amino group, enabling selective reactivity at the β-position . The R-configuration ensures enantioselective interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₈N₂O₄
Molecular Weight218.25 g/mol
Exact Mass218.1267 g/mol
LogP (Partition Coefficient)~1.2 (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

The compound’s solubility profile aligns with Boc-protected amino esters, which exhibit limited water solubility due to hydrophobic tert-butyl groups .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves three steps:

  • Esterification: Starting from L-aspartic acid, methyl ester formation via thionyl chloride (SOCl₂) and methanol yields methyl L-aspartate .

  • Selective Protection: The α-amino group is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

  • Deprotection: The β-carboxyl group remains unprotected, while the α-amino group retains Boc protection.

A study on analogous Boc-protected amino esters achieved a 67% yield over three steps, highlighting the efficiency of this approach .

Reaction Scheme:

  • Esterification:
    L-Aspartic Acid+SOCl2/MeOHMethyl L-Aspartate\text{L-Aspartic Acid} + \text{SOCl}_2/\text{MeOH} \rightarrow \text{Methyl L-Aspartate}

  • Boc Protection:
    Methyl L-Aspartate+Boc2O(R)-Methyl 3-Amino-2-((Boc)Amino)Propanoate\text{Methyl L-Aspartate} + \text{Boc}_2\text{O} \rightarrow \text{(R)-Methyl 3-Amino-2-((Boc)Amino)Propanoate}

Applications in Organic Synthesis

Pharmaceutical Intermediates

Biological Activity and Mechanistic Insights

Enzyme Interactions

The β-amino group forms hydrogen bonds with catalytic residues in enzymes, modulating substrate binding. In vitro studies on Boc-protected analogs demonstrate inhibitory effects on proteases, suggesting potential therapeutic applications .

Case Study: Biotin Synthesis

A 2014 study synthesized a biotin intermediate from L-cystine using a Boc-protected amino ester, achieving a 67% yield . This highlights the compound’s utility in multistep syntheses requiring chiral fidelity.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Boc-Protected Amino Esters

CompoundMolecular FormulaKey FeatureApplication
(R)-Methyl 3-Amino-2-(Boc)Amino PropanoateC₉H₁₈N₂O₄Free β-amino groupPeptide synthesis
Boc-β-Iodo-L-Alanine Methyl Ester C₉H₁₆INO₄Iodo substituentRadiolabeling studies
Boc-L-Phenylalanine Methyl Ester C₁₅H₂₁NO₄Aromatic side chainEnzyme substrate studies

The free β-amino group in the target compound enables unique reactivity compared to halogenated or aromatic analogs .

Industrial and Research Implications

Scalability Challenges

Industrial production requires optimizing Boc deprotection conditions to minimize side reactions. Continuous flow reactors improve yield by enhancing mass transfer during esterification.

Future Directions

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective β-amino acid synthesis.

  • Drug Discovery: Leveraging the compound’s scaffold for designing protease inhibitors or G-protein-coupled receptor modulators.

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